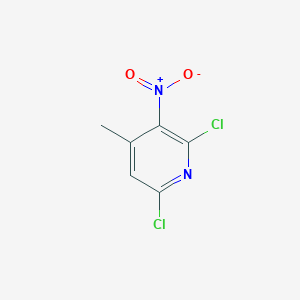

2,6-Dichloro-4-methyl-3-nitropyridine

Vue d'ensemble

Description

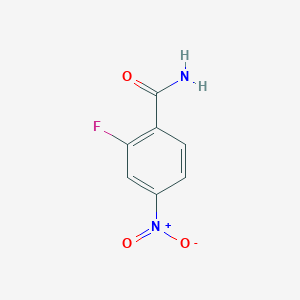

2,6-Dichloro-4-methyl-3-nitropyridine, also known as DCMN, is a chemical compound belonging to the pyridine family. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DCMN has been studied extensively for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Structural Analysis and Spectroscopic Behavior

Research has focused on analyzing the structure of chemical compounds related to 2,6-Dichloro-4-methyl-3-nitropyridine. For instance, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using X-ray diffraction, revealing insights into hydrogen bridge formation and proton transfer mechanisms (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993). Another study synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and examined its structure using X-ray analysis, contributing to the understanding of molecular interactions in similar chemical compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Molecular Structure and Spectroscopic Analyses

Studies have explored the molecular structures, vibrational wavenumbers, and electronic properties of compounds closely related to this compound. This includes investigations into their molecular electrostatic potentials and NMR chemical shifts, providing a deeper understanding of their reactivity and stability (Velraj, Soundharam, & Sridevi, 2015). Another study examined the conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine, revealing insights into charge transfer and molecular stability (Balachandran, Lakshmi, & Janaki, 2012).

Reactivity and Chemical Synthesis

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is an important intermediate in the synthesis of various pharmaceuticals .

Mode of Action

The mode of action of 2,6-Dichloro-4-methyl-3-nitropyridine is primarily through its reactivity as a nitropyridine. Nitropyridines are known to undergo reactions with N2O5 in an organic solvent, resulting in the formation of N-nitropyridinium ions .

Biochemical Pathways

This compound is involved in the synthesis of various pharmaceuticals. For instance, it can undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.39 .

Result of Action

For instance, its ability to form N-nitropyridinium ions could potentially influence redox reactions within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of different solvents . Additionally, its stability and efficacy can be influenced by storage conditions. It is recommended to be stored in an inert atmosphere at 2-8°C .

Analyse Biochimique

Biochemical Properties

2,6-Dichloro-4-methyl-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new chemical bonds. For instance, it has been used in the synthesis of pyridyldifluoroacetates and bicyclooxacalixhetarenes . These interactions often involve nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, leading to the formation of new compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect the activity of various enzymes and proteins within cells, leading to changes in metabolic pathways and cellular responses . These effects can be observed in different cell types, including bacterial, plant, and animal cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it may inhibit enzymes involved in nucleophilic substitution reactions by binding to their active sites and preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others may exhibit signs of toxicity or altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxicity . Studies have indicated that there are threshold effects, where a certain dosage level must be reached before observable changes occur. High doses can result in adverse effects such as organ damage or systemic toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. It can affect metabolic flux by altering the levels of metabolites and influencing the activity of key enzymes . For example, it may be metabolized through pathways involving nucleophilic substitution reactions, leading to the formation of new products that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound may be actively transported into cells via membrane transporters or passively diffuse through cell membranes, depending on its concentration and the presence of other molecules.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could accumulate in the nucleus, where it interacts with DNA and regulatory proteins, or in the cytoplasm, where it participates in metabolic reactions. The precise localization can determine the specific biochemical pathways it affects and the overall cellular response.

Propriétés

IUPAC Name |

2,6-dichloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNIYUZFQWYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619253 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60010-03-9 | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)